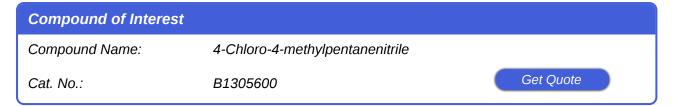


# A Comparative Guide to the Synthesis of Tertiary Nitriles: Yields and Methodologies

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For researchers, scientists, and professionals in drug development, the efficient synthesis of tertiary nitriles is a critical task due to their prevalence in pharmaceuticals and agrochemicals, and their utility as versatile synthetic intermediates. The construction of a quaternary carbon center bearing a nitrile group presents unique challenges. This guide provides an objective comparison of four prominent synthetic routes to tertiary nitriles, supported by experimental data to inform methodology selection.

## Yield Comparison of Synthetic Routes to Tertiary Nitriles

The following table summarizes the yields and general reaction conditions for four distinct and effective methods for the synthesis of tertiary nitriles.



Synthetic Method	Substrate Type	Reagents/C atalyst	Solvent	Temperatur e	Yield Range (%)
Copper- Catalyzed Hydrocyanati on of Allenes	1,1,3- Trisubstituted Allenes	(IPr)CuCl, Diisobutylalu minium hydride (DIBAL-H), p- Toluenesulfon yl cyanide (TsCN)	THF	Room Temperature	90–95[1][2]
Nickel- Catalyzed Markovnikov Hydrocyanati on	α-Substituted Styrenes	Ni(cod) <sub>2</sub> , Ligand (e.g., BiPhePhos), Acetone cyanohydrin	Toluene	22 °C	Good to Excellent[3] [4][5]
Photoredox- Mediated Deoxycyanati on of Tertiary Alcohols	Tertiary Alcohols	4CzIPN (photocatalys t), N- Heterocyclic Carbene (NHC) salt, Tosyl cyanide (TsCN)	MTBE/Aceton e/Water	Room Temperature	51–84[6][7]
Reductive Cyanation of Tertiary Alkyl Bromides	Tertiary Alkyl Bromides	Electrophilic cyanating reagent (e.g., TsCN), Zinc reductant	Not specified	Mild Conditions	Very Good[8]
S <sub>n</sub> 1 Reaction of Tertiary Alkyl Halides	Tertiary Alkyl Halides	Sodium or Potassium Cyanide	Polar Protic Solvent	Not specified	Variable[9]

### **Experimental Protocols**



Detailed experimental procedures for each of the key synthetic routes are provided below.

### Copper-Catalyzed Hydrocyanation of 1,1,3-Trisubstituted Allenes

This method provides excellent yields for the synthesis of  $\beta$ ,y-unsaturated nitriles with  $\alpha$ -all-carbon quaternary centers.[1][2]

General Procedure: To a solution of the 1,1,3-trisubstituted allene (0.3 mmol) and (IPr)CuCl (5 mol %) in anhydrous THF (0.2 M) under a nitrogen atmosphere is added diisobutylaluminium hydride (DIBAL-H, 0.3 mmol) at room temperature. The reaction mixture is stirred for a specified time to allow for the hydroalumination to proceed. Subsequently, p-toluenesulfonyl cyanide (TsCN, 0.25 mmol) is added, and the mixture is stirred for an additional 30 minutes at room temperature. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

# Nickel-Catalyzed Markovnikov Hydrocyanation of $\alpha$ -Substituted Styrenes

This protocol is effective for the synthesis of tertiary benzylic nitriles and is noted for its tolerance of various functional groups.[3][4][5]

General Procedure: In a glovebox, a Schlenk tube is charged with Ni(cod) $_2$  (0.5 mol%) and the desired phosphine ligand (e.g., BiPhePhos). Anhydrous toluene is added, and the mixture is stirred to form the catalyst solution. The  $\alpha$ -substituted styrene (1.0 equiv) is then added. In a separate flask, acetone cyanohydrin is dissolved in cold toluene and this solution is added to the reaction mixture. The reaction is stirred at 22 °C for the appropriate time, after which the product is isolated by quenching the reaction and purified by chromatography.

## Photoredox-Mediated Deoxycyanation of Tertiary Alcohols

This metal-free method allows for the conversion of tertiary alcohols to their corresponding nitriles under mild conditions.[6][7]



General Procedure: In a vial, the tertiary alcohol (1.0 equiv), N-heterocyclic carbene (NHC) salt, and a base are combined in a mixture of MTBE, acetone, and water. The mixture is stirred, filtered, and then the photocatalyst (e.g., 4CzIPN, 2 mol%) and tosyl cyanide (1.5 equiv) are added. The vial is sealed and irradiated with blue light at room temperature until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then worked up and the tertiary nitrile product is purified by flash chromatography.

#### S<sub>n</sub>1 Reaction of Tertiary Alkyl Halides

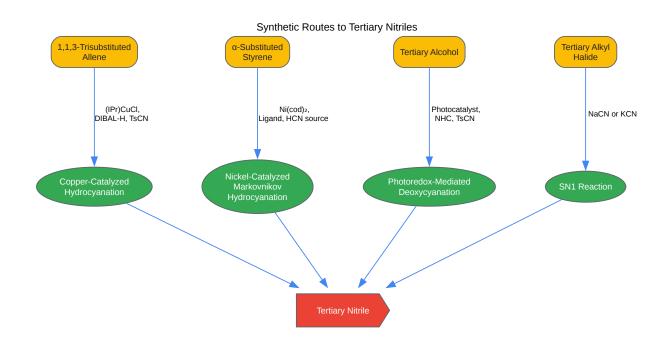
This classical method is a straightforward approach for the synthesis of tertiary nitriles from the corresponding halides.[9]

General Procedure: The tertiary alkyl halide is dissolved in a polar protic solvent such as ethanol or aqueous acetone. A solution of sodium cyanide or potassium cyanide is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the S<sub>n</sub>1 reaction. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated to afford the crude tertiary nitrile, which can be further purified by distillation or chromatography.

### Synthetic Pathways Overview

The following diagram illustrates the different synthetic pathways to tertiary nitriles discussed in this guide.





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Caption: Synthetic pathways to tertiary nitriles.

This guide provides a comparative overview of key synthetic methodologies for accessing tertiary nitriles. The choice of method will ultimately depend on the specific substrate, desired scale, and available resources. The provided experimental protocols offer a starting point for the practical implementation of these important transformations.

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